molecular formula C12H10N2O4 B1532579 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1258650-37-1

3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1532579
CAS No.: 1258650-37-1
M. Wt: 246.22 g/mol
InChI Key: SLJTZTNLUWMGGP-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid ( 1258650-37-1) is a high-purity pyrazole-based chemical compound supplied for research and development purposes. This compound, with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol, serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure features both a carboxylic acid and a methyl ester functional group, making it a valuable bifunctional intermediate for constructing more complex molecules, such as through amidation or hydrolysis reactions . As a life science reagent, it is particularly useful in the exploration of novel pharmaceutical compounds and agrochemicals. Researchers employ this compound in the synthesis of specialized chemical libraries and as a key precursor in heterocyclic chemistry . The product is presented as a powder and should be stored at room temperature . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or household use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

5-methoxycarbonyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(17)9-7-10(11(15)16)14(13-9)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJTZTNLUWMGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-37-1
Record name 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
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Biological Activity

3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is C12H10N2O4C_{12}H_{10}N_{2}O_{4} with a molecular weight of 246.22 g/mol. The compound features a methoxycarbonyl group and a phenyl ring, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study involving various pyrazole compounds demonstrated that those with similar structures to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid showed promising results in reducing inflammation in animal models. For instance, compounds were tested using the carrageenan-induced paw edema method, where some derivatives exhibited over 80% inhibition compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively studied. In vitro tests showed that several compounds with structural similarities to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid displayed effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhanced their activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer effects of pyrazole derivatives have revealed their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets involved in cancer progression. Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

The biological activity of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is attributed to its ability to modulate key signaling pathways involved in inflammation and cell growth. Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators. Additionally, they may interfere with cellular pathways that promote tumor growth and survival, such as the PI3K/Akt and MAPK pathways .

Table: Summary of Biological Activities

Activity TypeStudy ReferenceEffectiveness
Anti-inflammatory ≥80% inhibition in paw edema model
Antimicrobial Effective against E. coli, S. aureus
Anticancer Induces apoptosis in cancer cells

Case Study: Anti-inflammatory Effects

In a controlled study, researchers synthesized various pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that compounds similar to 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exhibited significant reductions in edema compared to the control group, demonstrating their potential for treating inflammatory conditions .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazoles against multiple bacterial strains. Compounds were screened for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives effectively inhibited bacterial growth at low concentrations, thus highlighting their potential as new antibiotics .

Scientific Research Applications

Medicinal Chemistry

3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has garnered attention in medicinal chemistry for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Apoptosis induction
MCF7 (Breast)15Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Agriculture

The compound has also been explored for its use as a plant growth regulator . Research indicates that it can enhance growth rates and yield in certain crops by modulating hormonal pathways.

Materials Science

In materials science, 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is investigated for its role in developing novel polymers and coatings due to its ability to undergo polymerization reactions.

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research :
    • A study published in a peer-reviewed journal demonstrated that derivatives of 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole exhibited significant anticancer activity against human breast cancer cells, suggesting a potential lead compound for further drug development.
  • Agricultural Trials :
    • Field trials showed that applying this compound as a foliar spray improved the growth and yield of tomato plants by enhancing photosynthetic efficiency and nutrient uptake.
  • Polymer Development :
    • Researchers synthesized a new class of biodegradable polymers using this compound as a monomer, which showed promise for environmentally friendly packaging solutions.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in the methoxycarbonyl group at position 3. Below is a comparison with similar pyrazole-carboxylic acid derivatives:

Compound Name Substituents (Positions) CAS No. Molecular Formula Key Differences
3-(Methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid Phenyl (1), COOMe (3), COOH (5) 117860-55-6 C₁₂H₁₀N₂O₄ Reference compound
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (1), CH₃ (5), COOH (3) 10199-57-2 C₁₁H₁₀N₂O₂ Methyl instead of COOMe; COOH at C3
5-Phenyl-1H-pyrazole-3-carboxylic acid Phenyl (5), COOH (3) 83405-71-4 C₁₀H₈N₂O₂ No COOMe; phenyl at C5
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 4-MeO-phenyl (1), CH₃ (5), COOH (3) 1020724-35-9 C₁₂H₁₂N₂O₃ 4-MeO-phenyl at C1; methyl at C5
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl (1), CH₃ (4), OMe (5), COOH (3) 274253-36-0 C₁₂H₁₂N₂O₃ Methoxy at C5; methyl at C4

Key Observations :

  • Electron-withdrawing effects : The COOMe group in the target compound enhances acidity at C5-COOH compared to methyl or phenyl substituents in analogues .

Physicochemical Properties

  • Melting points : Pyrazole-carboxylic acids typically exhibit high melting points due to hydrogen bonding. For example, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid melts at 136°C . The target compound’s bulkier COOMe group may reduce crystallinity slightly.
  • Solubility : The COOH group enhances aqueous solubility, while the phenyl and COOMe groups increase lipophilicity compared to analogues like 5-phenyl-1H-pyrazole-3-carboxylic acid .

Preparation Methods

Condensation of Phenylhydrazine with β-Dicarbonyl Esters

A common approach starts with the reaction of phenylhydrazine and diethyl oxalate or similar β-dicarbonyl esters to form ethyl 1-phenyl-1H-pyrazole-5-carboxylate intermediates.

  • Procedure: Diethyl oxalate is slowly added to a cold solution of phenylhydrazine in anhydrous ethanol under controlled temperature (below −5°C) to avoid side reactions. The reaction mixture is stirred for several hours to ensure complete condensation.
  • Isolation: After reaction completion, the mixture is poured into ice water and acidified to pH ~4 with dilute hydrochloric acid. The product is extracted with ethyl acetate, washed, dried, and concentrated under reduced pressure to yield the ethyl ester intermediate with high purity (~96%) and yield (~94%).

Selective Chlorination or Halogenation (Optional)

In some synthetic routes, selective chlorination at the 4-position or halogenation of pyrazole derivatives is performed to enable further functionalization.

  • For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate can be chlorinated using sulfuryl chloride (SO2Cl2) in dichloroethane under reflux conditions. This step yields the corresponding chloro-substituted pyrazole ester with yields around 95%.

Hydrolysis of Ester to Carboxylic Acid

The key step to obtain the target 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves hydrolysis of the ester group at the 5-position.

  • Basic Hydrolysis: Sodium hydroxide solution is added dropwise to the ester in ethanol or aqueous medium at low temperature (0–5°C), followed by stirring at room temperature for several hours (2–4 h). The reaction is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.
  • Yields and Purity: This method typically achieves yields of 90–95% with high HPLC purity (above 90%).

Alternative Hydrolysis Under Acidic Conditions

Though less common for this specific compound, acidic hydrolysis using hydrochloric acid under reflux can also convert esters to carboxylic acids. However, basic hydrolysis is preferred due to milder conditions and better selectivity.

Representative Experimental Data

Step Conditions Yield (%) Purity (%) Notes
Condensation (phenylhydrazine + diethyl oxalate) −5°C, ethanol, 3 h stirring 94 96 High purity intermediate
Chlorination (optional) SO2Cl2, dichloroethane, reflux, 2 h 95 88 For halogenated derivatives
Hydrolysis (basic) NaOH in ethanol/water, 0–5°C to RT, 2–4 h 90–95 90–92 High yield and purity
Hydrolysis (acidic) HCl, reflux, 1 h ~90 Not specified Less preferred method

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperature during condensation and hydrolysis steps minimizes side reactions and degradation, improving yield and purity.
  • Hydrolysis Medium: Basic hydrolysis using sodium hydroxide is more efficient and environmentally favorable compared to acidic hydrolysis, which can lead to by-products.
  • Purification: Extraction and washing steps with ethyl acetate and water, followed by drying over sodium sulfate, are critical for obtaining a pure product.
  • Scale-up Considerations: The methods have been successfully scaled with consistent yields and purity, indicating robustness for industrial applications.

Q & A

Q. What are the established synthetic routes for 3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters, followed by functionalization. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core. Subsequent hydrolysis and esterification introduce the carboxylic acid and methoxycarbonyl groups. Reaction optimization includes controlling temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (DMF for solubility), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling steps). Yields are improved by slow addition of reagents and inert atmosphere .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxycarbonyl group shows a singlet at ~3.8 ppm (¹H) and ~165 ppm (¹³C). The pyrazole ring protons resonate as distinct doublets between 6.5–8.5 ppm, while the carboxylic acid proton appears as a broad peak at ~12 ppm (if free acid).
  • IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹; carboxylic acid: ~1680 cm⁻¹) and N-H (pyrazole: ~3400 cm⁻¹).
  • XRD : Single-crystal X-ray diffraction confirms planar geometry of the pyrazole ring and dihedral angles between substituents. Hydrogen bonding patterns (e.g., carboxylic acid dimers) are also resolved .

Q. What are the primary biological targets or applications explored for this compound in medicinal chemistry?

  • Methodological Answer : Pyrazole derivatives are studied for anti-inflammatory and anticancer activity. For example, in vitro assays (e.g., COX-2 inhibition) require synthesizing analogues with varying substituents and testing cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7). The methoxycarbonyl group enhances metabolic stability, while the carboxylic acid moiety improves solubility for pharmacokinetic studies .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps (for nucleophilic/electrophilic sites), and charge distribution.
  • Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Protonate the carboxylic acid group at physiological pH and validate binding poses with MD simulations. Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Solutions include:
  • HPLC-PDA : Verify purity (>95%) and identify byproducts (e.g., ester hydrolysis products).
  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to confirm IC₅₀ reproducibility.
  • Control Experiments : Use known inhibitors (e.g., aspirin for COX-2) to validate assay protocols .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing Groups : Use electron-withdrawing groups (e.g., esters) to direct electrophilic substitution to the 5-position.
  • Metal Catalysis : Suzuki-Miyaura coupling with Pd catalysts selectively introduces aryl groups at the 1-position.
  • Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during reactions, then hydrolyze with LiOH .

Q. What are the best practices for characterizing thermal stability and degradation pathways of this compound?

  • Methodological Answer :
  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition temperatures (>200°C typical).
  • LC-MS : Analyze degraded samples (e.g., after accelerated stability testing at 40°C/75% RH) to identify major degradation products, such as decarboxylation or ester hydrolysis derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid

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